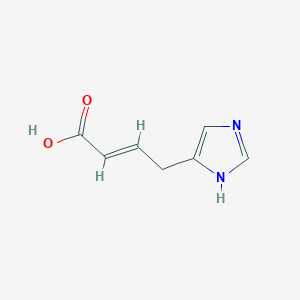
(2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid is a compound that features an imidazole ring attached to a butenoic acid chain. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, making this compound a valuable subject for research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid typically involves the formation of the imidazole ring followed by the attachment of the butenoic acid chain. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . Another approach includes the use of a one-pot, four-component synthesis involving a bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the Van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from aldehydes and amines . These methods are efficient and can be adapted for large-scale production.
化学反应分析
Types of Reactions: (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolones.
Reduction: The double bond in the butenoic acid chain can be reduced to form butanoic acid derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Catalytic HBr and DMSO are commonly used for the oxidation of imidazoles.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products:
Oxidation: Imidazolones
Reduction: Butanoic acid derivatives
Substitution: Various substituted imidazoles
科学研究应用
(2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for metal ions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity and other biochemical pathways. This compound can also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .
相似化合物的比较
Imidazole: The parent compound with a simpler structure.
Histidine: An amino acid with an imidazole side chain.
Metronidazole: An antimicrobial agent containing an imidazole ring.
This article provides a comprehensive overview of (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C7H8N2O2 |
|---|---|
分子量 |
152.15 g/mol |
IUPAC 名称 |
(E)-4-(1H-imidazol-5-yl)but-2-enoic acid |
InChI |
InChI=1S/C7H8N2O2/c10-7(11)3-1-2-6-4-8-5-9-6/h1,3-5H,2H2,(H,8,9)(H,10,11)/b3-1+ |
InChI 键 |
MXSQSIOULZCQTD-HNQUOIGGSA-N |
手性 SMILES |
C1=C(NC=N1)C/C=C/C(=O)O |
规范 SMILES |
C1=C(NC=N1)CC=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


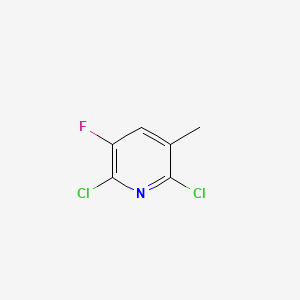
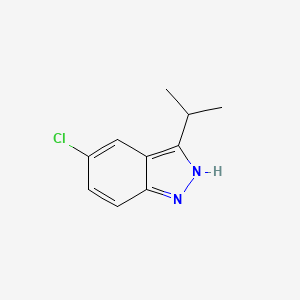
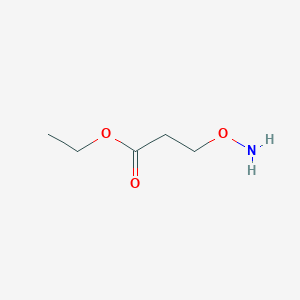


![7-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine](/img/structure/B12976966.png)
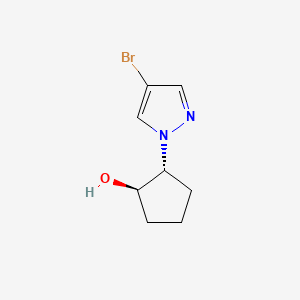
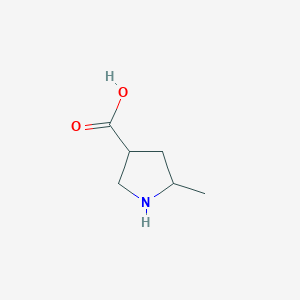
![2,3-Dichloro-5-methylthieno[3,2-b]pyridine](/img/structure/B12976977.png)
![2,5,6-Tribromobenzo[d]thiazole](/img/structure/B12976982.png)
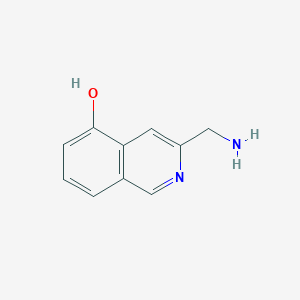

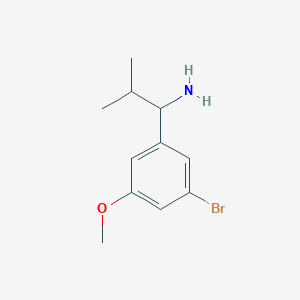
![(1-Oxaspiro[4.5]decan-2-yl)methanamine](/img/structure/B12977022.png)
